molecular formula C12H14O B8683674 2-methylbut-3-ynoxymethylbenzene

2-methylbut-3-ynoxymethylbenzene

Cat. No.: B8683674
M. Wt: 174.24 g/mol
InChI Key: MXJQAGCBHJCTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbut-3-ynoxymethylbenzene, also known as 4-Benzyloxy-3,3-dimethylbut-1-yne, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a butyne group through an oxygen atom. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-ynoxymethylbenzene typically involves the reaction of 2-methylbut-3-yn-1-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylbut-3-ynoxymethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of novel therapeutic agents and drug delivery systems.

    Industry: It is utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methylbut-3-ynoxymethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methylbut-3-ynoxymethylbenzene

InChI

InChI=1S/C12H14O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3

InChI Key

MXJQAGCBHJCTTF-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of BuLi (4.32 ml, 6.92 mmol) (1.6M in hexanes) was added dropwise to a stirred solution of the dibromo alkene (above, 1.1 g, 3.29 mmol) in dry THF (15 ml) under N2, such that the internal temperature <−70° C. The reaction was stirred at this temperature for 30 minutes and then quenched with saturated aqueous ammonium chloride (1 ml) before being allowed to warm to RT. The mixture was partitioned between diethyl ether and water. The aqueous layer was extracted with diethyl ether (×2). The combined extracts were washed with brine (×1), dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography (silica, 1-4% Et2O/isohexane) to give the alkyne (0.55 g) as a colourless liquid.
Name
Quantity
4.32 mL
Type
reactant
Reaction Step One
[Compound]
Name
dibromo alkene
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

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